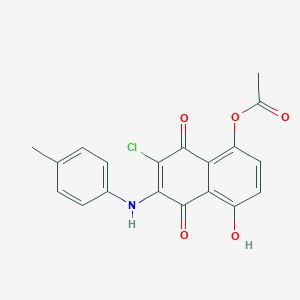
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with chloro, hydroxy, and toluidino groups, making it a subject of interest for researchers in chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate typically involves multi-step organic reactions. One common method includes:
Starting Material: The synthesis begins with a naphthalene derivative.
Chlorination: Introduction of the chloro group through electrophilic aromatic substitution.
Hydroxylation: Addition of the hydroxy group using reagents like sodium hydroxide.
Toluidino Substitution: Introduction of the toluidino group via nucleophilic substitution.
Acetylation: Final step involves acetylation using acetic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification: Techniques like recrystallization and chromatography to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones.
Reduction: Reduction can lead to the formation of hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, amines, and other nucleophiles.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst in organic reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Material Science:
Mécanisme D'action
The mechanism of action of 7-Chloro-4-hydroxy-5,8-dioxo-6-(4-toluidino)-5,8-dihydro-1-naphthalenyl acetate involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways: Modulates biochemical pathways, potentially affecting cell signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-aminophenyl)-5,8-dihydro-1-naphthalenyl acetate: Similar structure but with an aminophenyl group instead of toluidino.
7-Chloro-4-hydroxy-5,8-dioxo-6-(4-methylphenyl)-5,8-dihydro-1-naphthalenyl acetate: Similar structure with a methylphenyl group.
Uniqueness
Substituent Effects: The presence of the toluidino group imparts unique chemical and biological properties.
Reactivity: Different reactivity patterns compared to similar compounds due to the specific substituents.
Propriétés
Formule moléculaire |
C19H14ClNO5 |
|---|---|
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
[7-chloro-4-hydroxy-6-(4-methylanilino)-5,8-dioxonaphthalen-1-yl] acetate |
InChI |
InChI=1S/C19H14ClNO5/c1-9-3-5-11(6-4-9)21-17-16(20)18(24)15-13(26-10(2)22)8-7-12(23)14(15)19(17)25/h3-8,21,23H,1-2H3 |
Clé InChI |
LKONOJWWUVDXKK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=C(C(=O)C3=C(C=CC(=C3C2=O)O)OC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14943786.png)
![N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B14943805.png)
![N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B14943806.png)
![3-[5-({[2-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)furan-2-yl]-2-methylbenzoic acid](/img/structure/B14943811.png)
![2-{[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14943815.png)
![3-{4-[2-(4-Ethylpiperidino)ethyl]piperidino}-1-(4-fluorophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B14943816.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-phenylethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14943818.png)
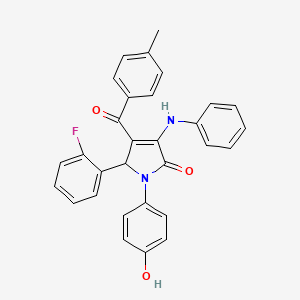
![2-methyl-4-(3-nitrophenyl)-5a,6,7,8,9,9a-hexahydro-4H-thieno[3,2-c]chromene](/img/structure/B14943837.png)
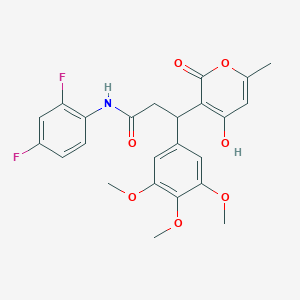
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B14943853.png)
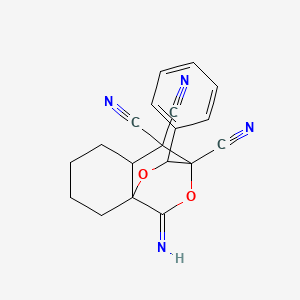
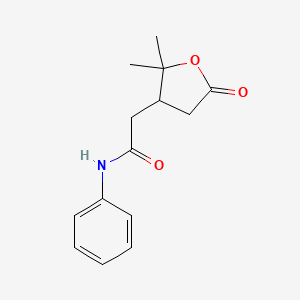
![11,12-dihydroxy-6-methyl-4,8-diphenyl-3,4,4a,5,6,7,7a,8-octahydrochromeno[3,2-i]quinazoline-2(1H)-thione](/img/structure/B14943863.png)
